![molecular formula C15H7ClF3N3O3 B3040828 2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole CAS No. 243644-36-2](/img/structure/B3040828.png)
2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Overview
Description
2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole, also known as CNP-TFM, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the family of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. CNP-TFM has been found to have various applications in the field of medicinal chemistry, including as a fluorescent probe for imaging biological systems, as an antimicrobial agent, and as a potential anticancer drug.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is not fully understood, but it is believed to involve the interaction of the compound with cellular components such as proteins and nucleic acids. It has been shown to bind to DNA and RNA, and to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory properties, and to modulate the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is its high quantum yield, which allows for sensitive detection of biological molecules. It is also highly photostable, which means it can be used for long-term imaging experiments. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to use in aqueous environments.
Future Directions
There are several potential future directions for research involving 2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. One area of interest is the development of new fluorescent probes based on the oxadiazole scaffold, with improved properties such as water solubility and cell permeability. Another area of interest is the use of this compound as a potential anticancer drug, either alone or in combination with other therapies. Finally, there is potential for the use of this compound in the development of new antimicrobial agents, given its ability to inhibit the growth of bacteria and fungi.
Scientific Research Applications
2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been extensively used as a fluorescent probe for imaging biological systems. Its unique properties, such as high quantum yield, photostability, and low cytotoxicity, make it an ideal candidate for this application. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
properties
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N3O3/c16-12-6-5-10(22(23)24)7-11(12)14-21-20-13(25-14)8-1-3-9(4-2-8)15(17,18)19/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBMWTIQGVOMDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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